(2E)-N-[(4-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide
Description
(2E)-N-[(4-Acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide is a cinnamanilide derivative characterized by a carbamothioyl (-NH-CS-) group attached to a 4-acetylphenyl ring. This structural motif differentiates it from other N-arylcinnamanilides, which typically feature halogen, nitro, or trifluoromethyl substituents.
Properties
Molecular Formula |
C18H16N2O2S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(E)-N-[(4-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H16N2O2S/c1-13(21)15-8-10-16(11-9-15)19-18(23)20-17(22)12-7-14-5-3-2-4-6-14/h2-12H,1H3,(H2,19,20,22,23)/b12-7+ |
InChI Key |
GUEQNBQXPIJJTA-KPKJPENVSA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2 |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common approach is the reaction between an appropriate amine and an isothiocyanate. For example, the reaction between 4-acetylphenylamine and phenyl isothiocyanate can yield the desired product.
Reaction Conditions:
The reaction typically occurs in a suitable solvent (such as dichloromethane or ethyl acetate) at room temperature or under reflux. Acidic or basic conditions may be employed to facilitate the reaction.
Industrial Production:
While industrial-scale production methods may vary, the compound can be synthesized using batch or continuous processes. Optimization of reaction conditions and purification steps ensures high yields and purity.
Chemical Reactions Analysis
Reactivity:
“(2E)-N-[(4-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide” can undergo various reactions, including:
Oxidation: Oxidation of the thioamide group to the corresponding sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group to the alcohol.
Substitution: Nucleophilic substitution at the carbonyl carbon or sulfur atom.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols.
Major Products:
The oxidation of the thioamide group yields sulfoxides or sulfones, while reduction of the carbonyl group produces alcohols.
Scientific Research Applications
This compound finds applications in:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemistry: As a synthetic intermediate or reagent.
Industry: In the production of specialty chemicals.
Mechanism of Action
The exact mechanism by which “(2E)-N-[(4-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide” exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Biological Activity
The compound (2E)-N-[(4-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide is a thioamide derivative characterized by its unique enamine structure, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
Chemical Formula: C17H16N2OS
Molecular Weight: 300.39 g/mol
Structure: The compound features an enamine functional group attached to a phenylpropene backbone, along with a carbamothioyl substituent linked to a 4-acetylphenyl group.
Biological Activities
Research indicates that (2E)-N-[(4-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide exhibits several biological activities, primarily in the following areas:
The biological activity of (2E)-N-[(4-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide is believed to involve interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer cell growth.
- Receptor Modulation : It may interact with receptors that regulate cellular pathways related to inflammation and tumor progression.
Comparative Analysis with Similar Compounds
A comparison table highlights the structural and functional similarities between (2E)-N-[(4-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide and other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2E)-N-[(4-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide | Enamine + Thioamide | Antimicrobial, anti-inflammatory |
| Thioacetamide | Thio group + Amide | Antimicrobial |
| N-(4-Acetylanilino)thiazole-2-carboxamide | Thiazole ring + Acetylaniline | Anticancer |
| Phenethylthioamide | Phenethyl + Thioamide | Antimicrobial |
The unique combination of functionalities in (2E)-N-[(4-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide may enhance its biological activity compared to simpler thioamides.
Case Studies and Research Findings
- Antimicrobial Studies : Similar compounds have been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, thioamide derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Research : In vitro studies have indicated that related compounds can reduce pro-inflammatory cytokine levels in cell cultures, suggesting a potential mechanism for their anti-inflammatory effects.
- Anticancer Investigations : Preliminary findings from studies on related thioamide compounds indicate their ability to induce apoptosis in cancer cell lines. Further research is needed to establish the specific effects of (2E)-N-[(4-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Cinnamanilides share a common scaffold: a trans-cinnamic acid moiety linked to an anilide ring. Variations in the anilide substituents dictate their biological and physicochemical properties. Key structural analogs include:
| Compound Name | Substituents on Anilide Ring | Key Functional Groups |
|---|---|---|
| Target Compound | 4-Acetylphenyl + carbamothioyl | -NH-CS-, acetyl |
| (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (10) | 3-Fluoro, 4-trifluoromethyl | -F, -CF3 |
| (2E)-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (18) | 4-Nitro, 3-trifluoromethyl | -NO2, -CF3 |
| (2E)-N-(2,6-dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide (20) | 2,6-Dibromo, 3-chloro, 4-fluoro | -Br, -Cl, -F |
| (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (17) | 2-Chloro, 5-trifluoromethyl | -Cl, -CF3 |
Key Observations :
- Meta/para substitution (e.g., compounds 10, 18) enhances antimicrobial activity due to optimized lipophilicity and electronic effects .
- Ortho substitution (e.g., compound 20) correlates with anti-inflammatory activity by inducing non-planar molecular conformations that modulate NF-κB inhibition .
- The carbamothioyl group in the target compound may increase hydrogen bonding and metabolic stability compared to halogenated analogs .
Antimicrobial Activity
Note: Direct data for the target compound is unavailable, but its carbamothioyl group may enhance membrane permeability and target binding compared to nitro or halogen substituents .
Anti-Inflammatory Activity
| Compound | NF-κB Inhibition (% at 2 µM) | TNF-α Reduction | Cytotoxicity (IC50, µM) |
|---|---|---|---|
| Target* | N/A | N/A | N/A |
| 17 | 85% | Yes | >20 |
| 20 | 78% | No | >20 |
| Prednisone | 82% | Yes | >50 |
Antimalarial Activity
| Compound | IC50 against Plasmodium (µM) | Comparison to Chloroquine |
|---|---|---|
| Target* | N/A | N/A |
| 24 | 0.58 | 10× more potent |
| 36 | 2.0 | Comparable |
The carbamothioyl group’s electron-withdrawing nature could enhance antimalarial efficacy by disrupting heme detoxification, akin to chloroquine .
Physicochemical Properties
| Compound | Experimental logD7.4 | Predicted logP (ClogP) | Water Solubility (mg/mL) |
|---|---|---|---|
| Target* | ~3.2 (estimated) | 3.5–4.0 | <0.1 |
| 10 | 2.8 | 3.1 | 0.15 |
| 25 | 4.1 | 4.3 | <0.01 |
The target compound’s carbamothioyl group likely increases logD7.4 compared to compound 10, favoring membrane penetration but reducing aqueous solubility .
Cytotoxicity and Selectivity
| Compound | Cytotoxicity (IC50, µM) | Therapeutic Index (vs. MRSA) |
|---|---|---|
| Target* | >20 (predicted) | N/A |
| 11 | 6.5 | 0.3 |
| 10 | >20 | >0.8 |
Bulky substituents (e.g., 2,6-dibromo in compound 20) reduce cytotoxicity, suggesting the target compound’s acetyl group may improve safety .
Q & A
Q. How to design a robust in vivo efficacy study for anticonvulsant potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
